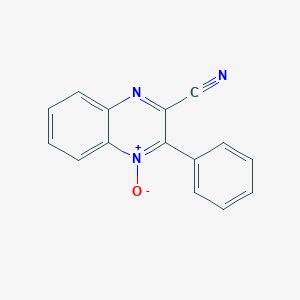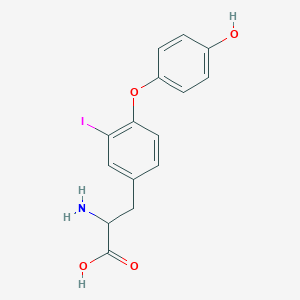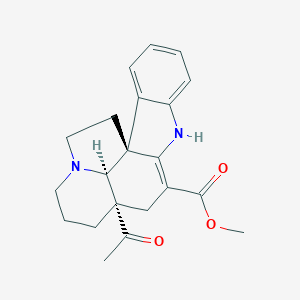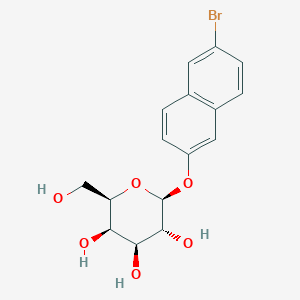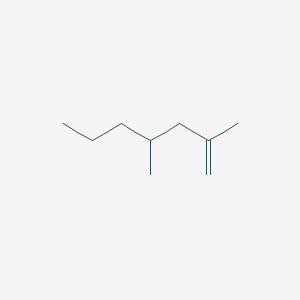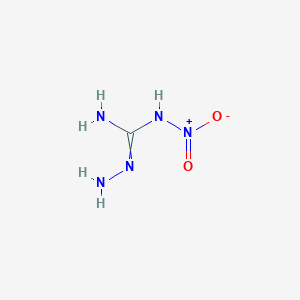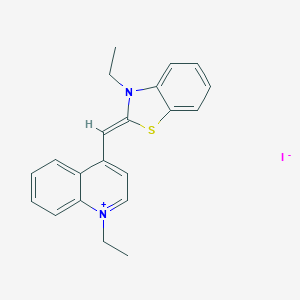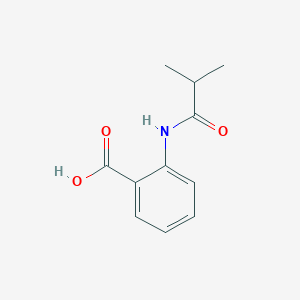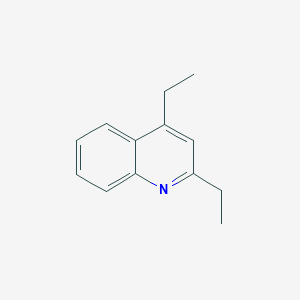
2,4-Diethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethylquinoline, also known as DEQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol. DEQ has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In
作用機序
The mechanism of action of 2,4-Diethylquinoline is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. Studies have shown that 2,4-Diethylquinoline can inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinase. 2,4-Diethylquinoline has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2,4-Diethylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Diethylquinoline can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 2,4-Diethylquinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,4-Diethylquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2,4-Diethylquinoline has several advantages as a research tool, including its low cost, easy synthesis, and high stability. However, there are also limitations to its use in lab experiments. 2,4-Diethylquinoline has low solubility in water, which can make it difficult to use in biological assays. In addition, 2,4-Diethylquinoline has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.
将来の方向性
For research on 2,4-Diethylquinoline include the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for neurodegenerative diseases.
合成法
The synthesis of 2,4-Diethylquinoline can be achieved through various methods, including the Skraup synthesis, Pictet-Spengler reaction, and Friedländer synthesis. The Skraup synthesis is the most commonly used method, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of a catalyst such as copper sulfate. The reaction produces a mixture of quinoline derivatives, including 2,4-Diethylquinoline, which can be separated and purified through column chromatography.
科学的研究の応用
2,4-Diethylquinoline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2,4-Diethylquinoline has been used as a ligand in coordination chemistry and as a fluorescent probe for metal ions. In biology, 2,4-Diethylquinoline has been studied for its potential use as an anticancer agent and as a fluorescent probe for biological imaging. In medicine, 2,4-Diethylquinoline has been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.
特性
CAS番号 |
17507-22-1 |
|---|---|
製品名 |
2,4-Diethylquinoline |
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
2,4-diethylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-10-9-11(4-2)14-13-8-6-5-7-12(10)13/h5-9H,3-4H2,1-2H3 |
InChIキー |
GDBOWGDEXZGFQM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
正規SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
同義語 |
2,4-Diethylquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




